molecular formula C20H23N5O B2377574 N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide CAS No. 1421526-63-7

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide

Cat. No.: B2377574
CAS No.: 1421526-63-7
M. Wt: 349.438
InChI Key: CGFWSNDEQGPXGF-UHFFFAOYSA-N
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Description

N-((1H-Benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide is a heterocyclic compound featuring a benzimidazole core linked to a picolinamide scaffold substituted with an azepane ring. This structure combines the planar aromaticity of benzimidazole, known for its bioactivity in kinase inhibition and DNA intercalation, with the conformational flexibility of azepane, which may enhance solubility and target binding .

Properties

IUPAC Name

4-(azepan-1-yl)-N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c26-20(22-14-19-23-16-7-3-4-8-17(16)24-19)18-13-15(9-10-21-18)25-11-5-1-2-6-12-25/h3-4,7-10,13H,1-2,5-6,11-12,14H2,(H,22,26)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFWSNDEQGPXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC(=NC=C2)C(=O)NCC3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]imidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The picolinamide group is then introduced through a reaction with picolinic acid or its derivatives, followed by the incorporation of the azepane ring via nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Continuous flow chemistry and other advanced techniques may also be employed to enhance scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzo[d]imidazole ring can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed on the picolinamide group to yield corresponding amines.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the azepane ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromic acid.

  • Reduction reactions can be carried out using lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution reactions often involve nucleophiles like alkyl halides and strong bases.

Major Products Formed:

  • Oxidation products may include benzo[d]imidazole derivatives with hydroxyl or carbonyl groups.

  • Reduction products can yield amines with varying chain lengths.

  • Substitution products may include azepane derivatives with different alkyl or aryl groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzimidazole moiety, which is known for its diverse biological activities. The chemical structure includes an azepan ring and a picolinamide group, contributing to its potential pharmacological properties. The molecular formula is C14H19N3C_{14}H_{19}N_3, with a molecular weight of approximately 229.32 g/mol.

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have highlighted the potential of benzimidazole derivatives, including N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide, as anticancer agents. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines by targeting specific enzymes involved in tumor growth .
    • For instance, some derivatives have shown promising results in inhibiting indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion. This inhibition enhances the efficacy of immunotherapeutic strategies .
  • Anti-inflammatory Properties
    • Compounds derived from benzimidazole structures have been documented for their anti-inflammatory effects. A study demonstrated that certain benzimidazole derivatives significantly reduced inflammation markers in animal models, suggesting that this compound may possess similar properties .
    • Specifically, research on related compounds has indicated effective inhibition of nitric oxide and tumor necrosis factor-alpha production, which are critical mediators of inflammation .
  • Antimicrobial Activity
    • The benzimidazole scaffold has been associated with antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell function or interference with metabolic pathways .
    • For example, compounds similar to this compound have been tested against Helicobacter pylori, demonstrating significant antibacterial activity .

Case Studies and Research Findings

StudyFindingsApplication
Li et al., 2015Identified significant analgesic effects in benzimidazole derivativesPain management
Chang et al., 2012Developed derivatives that inhibited Helicobacter pylori growthAntimicrobial therapy
Kumar et al., 2015Reported anti-inflammatory effects in animal modelsTreatment of inflammatory diseases
Rathore et al., 2017Demonstrated COX-2 inhibition with certain derivativesAnti-inflammatory drug development

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The benzo[d]imidazole ring can form hydrogen bonds or coordinate with metal ions, while the picolinamide group can engage in hydrogen bonding or electrostatic interactions. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole-Picolinamide Hybrids

Compounds sharing the benzimidazole-picolinamide backbone are well-documented in the literature. For example:

  • 5-((1H-Benzo[d]imidazol-2-yl)amino)-N-(5-((1H-benzo[d]imidazol-2-yl)amino)pyridin-2-yl)picolinamide (2c) (): Structural Differences: Incorporates dual benzimidazole-amine linkages instead of an azepane substituent. Properties: Melting point = 210.6°C, synthesized via EDC-mediated coupling in CH3CN. Activity: Demonstrated moderate kinase inhibition (IC50 ~ 1.2 µM) in preliminary assays .
  • N-((1H-Benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide :
    • Structural Advantage : The azepane ring enhances lipophilicity (predicted logP = 2.8 vs. 1.9 for 2c) and may improve blood-brain barrier penetration.
    • Synthesis : Likely involves coupling of 4-(azepan-1-yl)picolinic acid with (1H-benzo[d]imidazol-2-yl)methanamine using EDC/HOBt (analogous to methods in and ).

Azepane-Containing Analogues

  • 6-(4-(1-Isopropylpiperidin-4-yl)-1,4-diazepan-1-yl)-N-(pyridin-4-yl)picolinamide (, CAS 1414376-84-3):
    • Structural Overlap : Shares the picolinamide-azepane motif but replaces benzimidazole with a pyridinyl group.
    • Activity : Reported as a CXCR4 antagonist (IC50 = 50 nM), highlighting the role of azepane in receptor binding .

Benzimidazole-Benzohydrazide Hybrids

  • (E)-4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides (): Key Differences: Replaces picolinamide with a benzohydrazide group. Activity: Exhibited anti-inflammatory activity (COX-2 inhibition, IC50 = 0.8 µM) but lower metabolic stability compared to picolinamide derivatives .

Data Table: Comparative Analysis

Property This compound Compound 2c () CXCR4 Antagonist () Benzohydrazide ()
Core Structure Benzimidazole-picolinamide Dual benzimidazole-picolinamide Picolinamide-azepane Benzimidazole-benzohydrazide
Substituent Azepane Amine linkages 1,4-Diazepane Halogenated benzylidene
Melting Point Not reported 210.6°C Not available >200°C (decomposes)
Predicted logP 2.8 1.9 3.2 2.5
Biological Activity Hypothesized kinase inhibition Kinase inhibition (IC50 ~1.2 µM) CXCR4 antagonism (IC50 = 50 nM) COX-2 inhibition (IC50 = 0.8 µM)
Synthetic Route EDC/HOBt-mediated coupling EDC in CH3CN Multi-step alkylation Schiff base condensation

Research Findings and Implications

  • Bioactivity Trends : The azepane substituent in this compound is predicted to enhance target binding compared to simpler amine-linked analogs (e.g., 2c) due to its seven-membered ring, which balances rigidity and flexibility .
  • Metabolic Stability : Benzimidazole-picolinamide hybrids generally show superior metabolic stability over benzohydrazides, as seen in microsomal assays (t1/2 > 120 min vs. 45 min for benzohydrazides) .
  • Synthetic Challenges : The azepane-picolinamide linkage may require optimized coupling conditions to avoid side reactions, as observed in related diazepane derivatives ().

Biological Activity

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety, which is known for its diverse pharmacological properties. The structure can be represented as follows:

  • Molecular Formula : C16_{16}H19_{19}N3_3
  • Molecular Weight : 269.34 g/mol
  • SMILES Notation : CN1C(CN)=NC2=CC=CC=C12

This structural configuration is critical for its interaction with biological targets.

1. Inhibition of Kinases

Research indicates that compounds with similar structures to this compound exhibit potent inhibitory effects on various kinases. For instance, derivatives of benzimidazole have shown significant activity against key kinases such as EGFR, HER2, and mTOR, which are crucial in cancer signaling pathways .

2. Induction of Apoptosis

Studies have demonstrated that compounds related to this class can induce apoptosis in cancer cells. Mechanistic studies revealed that these compounds can upregulate pro-apoptotic proteins (like caspase-3 and Bax) while downregulating anti-apoptotic proteins (such as Bcl-2), leading to cell cycle arrest and increased cell death in cancerous cells .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies:

CompoundCell LineIC50 (μM)Mechanism
6hHepG27.82EGFR Inhibition
6iMDA-MB-23121.48mTOR Inhibition

These results indicate that the compound exhibits promising cytotoxic effects against multiple cancer cell lines, suggesting its potential as a therapeutic agent .

Antimicrobial Activity

Benzimidazole derivatives have also shown broad-spectrum antimicrobial activity. For example, certain derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibacterial agents .

Case Study 1: Cytotoxicity in Cancer Cells

A recent study investigated the cytotoxic effects of a series of benzimidazole derivatives, including this compound). The study found that these compounds could significantly reduce cell viability in various cancer cell lines, highlighting their potential use in chemotherapy .

Case Study 2: Structure-Activity Relationship (SAR)

An extensive SAR analysis revealed that modifications to the benzimidazole scaffold can enhance biological activity. For instance, the introduction of specific substituents at the 4-position of the azepane ring was found to improve kinase inhibition and cytotoxicity profiles .

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